molecular formula C13H15Cl2NO3 B11518236 Propan-2-yl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate

Propan-2-yl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate

Cat. No.: B11518236
M. Wt: 304.17 g/mol
InChI Key: QYWHGZPOSQMUDV-UHFFFAOYSA-N
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Description

PROPAN-2-YL 3-[(2,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a propanoate ester linked to a 2,4-dichlorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 3-[(2,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves the esterification of 3-[(2,4-dichlorophenyl)carbamoyl]propanoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: PROPAN-2-YL 3-[(2,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of 3-[(2,4-dichlorophenyl)carbamoyl]propanoic acid and propan-2-ol.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Substitution: Amines, thiols, solvents like ethanol or methanol, mild heating.

Major Products Formed:

    Hydrolysis: 3-[(2,4-dichlorophenyl)carbamoyl]propanoic acid, propan-2-ol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and hydrolysis reactions.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly as a prodrug that can release active agents upon hydrolysis.

Industry:

  • Utilized in the formulation of agrochemicals such as herbicides or insecticides due to its potential biological activity.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 3-[(2,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with biological targets through its carbamoyl group. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes.

Comparison with Similar Compounds

  • Methyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate
  • Ethyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate
  • Butyl 3-[(2,4-dichlorophenyl)carbamoyl]propanoate

Comparison:

  • Uniqueness: PROPAN-2-YL 3-[(2,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific ester group (propan-2-yl), which can influence its physical and chemical properties, such as solubility and reactivity.
  • Reactivity: The propan-2-yl ester may exhibit different reactivity compared to other esters (methyl, ethyl, butyl) due to steric and electronic effects.
  • Applications: While similar compounds may share some applications, the specific properties of PROPAN-2-YL 3-[(2,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE can make it more suitable for certain uses, such as in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C13H15Cl2NO3

Molecular Weight

304.17 g/mol

IUPAC Name

propan-2-yl 4-(2,4-dichloroanilino)-4-oxobutanoate

InChI

InChI=1S/C13H15Cl2NO3/c1-8(2)19-13(18)6-5-12(17)16-11-4-3-9(14)7-10(11)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)

InChI Key

QYWHGZPOSQMUDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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